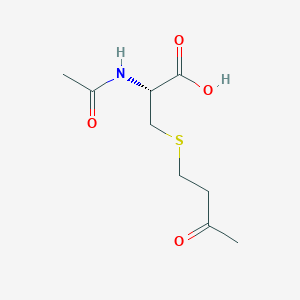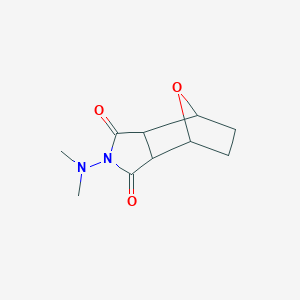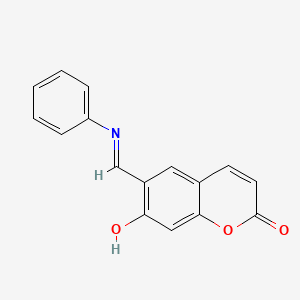
L-Cysteine, N-acetyl-S-(3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group and a 3-oxobutyl group attached to the sulfur atom of the cysteine molecule. This compound has a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-butyl-L-cysteine: Similar in structure but with a butyl group instead of a 3-oxobutyl group.
N-Acetyl-S-3-hydroxybutyl-L-cysteine: Contains a hydroxy group in the butyl chain.
Uniqueness
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other similar compounds .
Propriétés
Numéro CAS |
92079-08-8 |
|---|---|
Formule moléculaire |
C9H15NO4S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
Clé InChI |
PDFRFJPDJVSXMZ-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)CCSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)

![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)

![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)

![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
